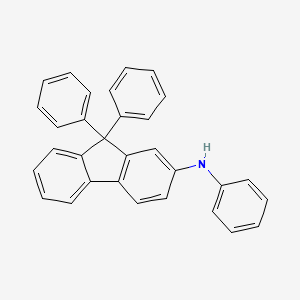

N,9,9-Triphenyl-9H-fluoren-2-amine

Description

The exact mass of the compound N-phenyl-9,9-diphenylfluorene-2-amine is 409.183049738 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,9,9-Triphenyl-9H-fluoren-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,9,9-Triphenyl-9H-fluoren-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,9,9-triphenylfluoren-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23N/c1-4-12-23(13-5-1)31(24-14-6-2-7-15-24)29-19-11-10-18-27(29)28-21-20-26(22-30(28)31)32-25-16-8-3-9-17-25/h1-22,32H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTJIFMXLBCLPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)NC5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N,9,9-Triphenyl-9H-fluoren-2-amine: A Technical Guide for Advanced Optoelectronic Applications

CAS Number: 860465-14-1 Molecular Formula: C₃₁H₂₃N Molecular Weight: 409.53 g/mol [1]

This technical guide provides an in-depth analysis of N,9,9-Triphenyl-9H-fluoren-2-amine, a key organic semiconductor material. Designed for researchers, chemists, and materials scientists, this document details the compound's synthesis, core properties, and its pivotal role as a hole-transporting material (HTM) in next-generation electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).

Molecular Architecture and Physicochemical Properties

N,9,9-Triphenyl-9H-fluoren-2-amine is a tertiary amine featuring a rigid and highly conjugated fluorene core. The key structural features include a central fluorene moiety with two phenyl groups attached at the C9 position and a triphenylamine group at the C2 position. This unique three-dimensional, propeller-like structure is fundamental to its electronic properties and performance in devices.

The bulky, non-planar triphenyl groups at the C9 position sterically hinder intermolecular packing (π-π stacking). This inhibition of crystallization is crucial for forming stable, amorphous thin films, a prerequisite for long-lasting and efficient OLEDs and PSCs. The triphenylamine moiety serves as the primary hole-transporting unit, facilitating the efficient movement of positive charge carriers through the material.

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 860465-14-1 | [1][2][3] |

| Molecular Formula | C₃₁H₂₃N | [1] |

| Molecular Weight | 409.53 g/mol | [1] |

| Appearance | White to orange or green powder/crystal | [2][3] |

| Melting Point | 208 °C | [3] |

| Boiling Point | 560.3 ± 29.0 °C (Predicted) | [3] |

| Purity | >98.0% (HPLC) | [2] |

Synthesis and Purification

The synthesis of N,9,9-Triphenyl-9H-fluoren-2-amine and its analogs typically involves palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The most common synthetic strategies are the Buchwald-Hartwig amination and the Suzuki coupling reaction.

Conceptual Synthesis Workflow

A plausible and widely used synthetic route involves a multi-step process. The synthesis of the fluorene core is a critical first step, followed by the introduction of the triphenylamine moiety.

Caption: Conceptual synthesis workflow for N,9,9-Triphenyl-9H-fluoren-2-amine.

Representative Experimental Protocol (Buchwald-Hartwig Amination)

This protocol is a representative example for the final C-N bond formation step, based on established methods for synthesizing similar fluorene-based triphenylamines.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 9,9-Diphenyl-9H-fluoren-2-amine (1.0 eq), iodobenzene (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like XPhos or P(t-Bu)₃ (4-10 mol%), and a base, typically sodium tert-butoxide (NaOt-Bu) (1.4 eq).

-

Solvent Addition: Add anhydrous toluene or another suitable anhydrous solvent via syringe.

-

Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and stir for several hours (typically 12-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is then purified. High purity is paramount for optoelectronic applications to avoid quenching sites and ensure device longevity.[4] Common purification techniques include:

-

Column Chromatography: Using a silica gel stationary phase and a solvent system like hexane/ethyl acetate to separate the product from impurities.

-

Recrystallization: Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form pure crystals.

-

Sublimation: For final purification to achieve the high purity required for electronic devices.

-

Electronic Properties and Function as a Hole-Transporting Material

The efficacy of N,9,9-Triphenyl-9H-fluoren-2-amine as a hole-transporting material stems from its electronic structure, particularly the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Caption: Energy level alignment in a typical OLED device.

The HOMO level of the HTL needs to be well-aligned with the work function of the anode (commonly Indium Tin Oxide, ITO) and the HOMO level of the emissive layer (EML) to ensure efficient hole injection and transport. Conversely, a high LUMO level helps to block electrons from passing through to the anode, confining them to the EML for efficient recombination with holes.

Comparative Electronic and Thermal Properties of Fluorene-Based HTMs

| Compound | HOMO (eV) | LUMO (eV) | Td (°C, 5% weight loss) | Tg (°C) | Hole Mobility (cm²/Vs) | Source |

| DDF ¹ | -4.99 | - | 319 | - | 2.35 x 10⁻⁴ | [5][6] |

| 2M-DDF ² | -4.69 | - | 329 | - | 4.65 x 10⁻⁴ | [5][6] |

| 4M-DDF ³ | -4.62 | - | 327 | - | 1.55 x 10⁻⁴ | [5][6] |

| PFTPA ⁴ | - | - | - | - | 1.12 x 10⁻⁵ | [7] |

¹ 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene ² 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene ³ 2,7-di-tetra-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene ⁴ Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene

These analogs demonstrate that fluorene-triphenylamine structures possess:

-

Suitable HOMO Levels: For efficient hole injection from standard anodes.

-

High Thermal Stability: Decomposition temperatures (Td) well above typical device operating and fabrication temperatures, ensuring device longevity.

-

High Glass Transition Temperatures (Tg): Contributing to the morphological stability of the thin film.

-

Good Hole Mobility: Facilitating efficient charge transport. The hole mobility of these materials is significantly higher than that of the standard HTM, TPD (N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine), which is around 1 x 10⁻⁴ cm²/Vs.[5][6]

Applications in Optoelectronic Devices

The excellent physicochemical and electronic properties of N,9,9-Triphenyl-9H-fluoren-2-amine make it a prime candidate for the hole-transporting layer in various optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs)

In a typical OLED architecture, the HTL is sandwiched between the anode and the emissive layer. Its primary roles are to facilitate the transport of holes from the anode to the EML and to block electrons from reaching the anode. This confinement of charge carriers within the EML enhances the probability of their recombination, leading to higher device efficiency.

The performance of OLEDs using fluorene-based HTMs has been shown to be superior to devices using conventional materials. For instance, an OLED device using the related compound 2M-DDF as the HTM and Alq₃ as the emitter achieved a maximum luminance of 21,412 cd/m² and a current efficiency of 4.78 cd/A, which is approximately five times more luminous than a comparable device using the standard TPD material.[5][6]

Perovskite Solar Cells (PSCs)

In inverted (p-i-n) PSCs, the HTL is crucial for extracting holes from the perovskite absorber layer and transporting them to the anode. An ideal HTM for PSCs should have a well-aligned HOMO level with the valence band of the perovskite, high hole mobility, and good film-forming properties to ensure a uniform and defect-free interface with the perovskite layer.[7][8][9][10]

Fluorene-triphenylamine derivatives are attractive for PSCs due to their high hole mobility and thermal stability.[1][8] Furthermore, their hydrophobic nature can help protect the moisture-sensitive perovskite layer, thereby enhancing the long-term stability of the solar cell. For example, a dopant-free PSC utilizing the polymeric HTM PFTPA achieved a power conversion efficiency (PCE) of 16.82%, significantly higher than the 13.8% achieved with the standard PEDOT:PSS HTL under the same conditions.[7]

Safety and Handling

N,9,9-Triphenyl-9H-fluoren-2-amine should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. The material should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

N,9,9-Triphenyl-9H-fluoren-2-amine is a state-of-the-art organic semiconductor that holds significant promise for advancing the performance of OLEDs and perovskite solar cells. Its molecular design, which combines a rigid fluorene core with a triphenylamine functionality, provides a unique combination of high hole mobility, excellent thermal stability, and the ability to form stable amorphous films. These characteristics directly address some of the key challenges in the development of efficient and durable optoelectronic devices. As research continues to push the boundaries of materials science, the strategic design of molecules like N,9,9-Triphenyl-9H-fluoren-2-amine will be instrumental in realizing the full potential of next-generation electronics.

References

-

MDPI. Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices. [Link]

-

Royal Society of Chemistry. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. [Link]

-

MDPI. Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells. [Link]

-

ACS Publications. Asymmetric Triphenylethylene-Based Hole Transporting Materials for Highly Efficient Perovskite Solar Cells. [Link]

-

ACS Publications. Efficient Perovskite Solar Cells by Employing Triphenylamine-Functionalized Azadipyrromethene Dyes as Dopant-Free Hole-Transporting Materials and Bidentate Surface Passivating Agents. [Link]

-

National Institutes of Health. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. [Link]

-

ResearchGate. (PDF) Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices. [Link]

-

ResearchGate. New 9-fluorene-type trispirocyclic compounds for thermally stable hole transport materials in OLEDs | Request PDF. [Link]

-

Chemdad. N,9,9-Triphenyl-9H-fluoren-2-amine. [Link]

-

Hohance. N,9,9-Triphenyl-9H-fluoren-2-amine-Products-Nootropics, OLED intermediates and Custom synthetic Expert. [Link]

Sources

- 1. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 2. N,9,9-Triphenyl-9H-fluoren-2-amine | 860465-14-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. N,9,9-Triphenyl-9H-fluoren-2-amine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Properties of N,9,9-Triphenyl-9H-fluoren-2-amine

Abstract

N,9,9-Triphenyl-9H-fluoren-2-amine is a pivotal organic semiconductor material, increasingly recognized for its significant role in the advancement of organic electronics. This technical guide provides a comprehensive exploration of its core physicochemical properties, offering researchers, scientists, and drug development professionals a detailed understanding of its molecular structure, thermal stability, and electronic characteristics. Through a synthesis of established data and field-proven insights, this document elucidates the experimental methodologies for its characterization and contextualizes its properties within its primary application as a high-performance hole-transporting material (HTM) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.

Introduction: The Significance of Fluorene-Based Hole-Transporting Materials

The evolution of organic electronics, particularly in the realms of high-resolution displays and next-generation photovoltaics, is intrinsically linked to the development of efficient and stable charge-transporting materials. Hole-transporting materials (HTMs) are a critical component in the architecture of devices such as OLEDs and perovskite solar cells, facilitating the efficient movement of positive charge carriers (holes) to the anode.[1] An ideal HTM should possess a suitable Highest Occupied Molecular Orbital (HOMO) energy level for effective hole injection and transport, high charge carrier mobility, and robust thermal and morphological stability to ensure device longevity.[2]

Fluorene derivatives have emerged as a prominent class of HTMs due to their rigid, planar structure which contributes to high glass transition temperatures (Tg) and thermal stability. The triphenylamine moiety is a well-established electron-donating group with excellent hole-transporting capabilities.[3] The strategic combination of a fluorene core with triphenylamine units in N,9,9-Triphenyl-9H-fluoren-2-amine results in a molecule with favorable electronic and thermal properties, making it a subject of significant interest in materials science.

Molecular and Physical Properties

A foundational understanding of N,9,9-Triphenyl-9H-fluoren-2-amine begins with its fundamental molecular and physical characteristics. These properties are crucial for its synthesis, purification, and processing into thin films for electronic devices.

| Property | Value | Source(s) |

| Chemical Formula | C₃₁H₂₃N | [4] |

| Molecular Weight | 409.53 g/mol | [4] |

| CAS Number | 860465-14-1 | |

| Appearance | White to orange to green powder/crystal | |

| Melting Point | 208 - 210 °C | |

| Boiling Point | 560.3 ± 29.0 °C (Predicted) | |

| Purity | >98.0% (HPLC) |

Synthesis and Structural Elucidation

The synthesis of N,9,9-Triphenyl-9H-fluoren-2-amine is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[5][6] This powerful C-N bond-forming reaction allows for the efficient coupling of an aryl halide with an amine.

Synthetic Pathway: Buchwald-Hartwig Amination

The logical synthetic route involves the coupling of 2-amino-9,9-diphenylfluorene with iodobenzene or bromobenzene. The general catalytic cycle for this reaction is well-established and proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally reductive elimination to yield the desired product and regenerate the catalyst.[7]

Caption: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of N,9,9-Triphenyl-9H-fluoren-2-amine.

Experimental Protocol: Synthesis of N,9,9-Triphenyl-9H-fluoren-2-amine

The following is a representative experimental protocol based on standard Buchwald-Hartwig amination procedures.

-

Reaction Setup: A dried Schlenk flask is charged with 2-amino-9,9-diphenylfluorene, iodobenzene (or bromobenzene), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times to ensure an oxygen-free environment.

-

Solvent Addition: Anhydrous toluene is added via syringe.

-

Reaction: The reaction mixture is heated to reflux (typically around 110 °C) with vigorous stirring.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

Purification: The crude product is purified by column chromatography on silica gel to afford N,9,9-Triphenyl-9H-fluoren-2-amine as a solid.

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of N,9,9-Triphenyl-9H-fluoren-2-amine.

-

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorene and triphenylamine moieties. The protons on the phenyl rings attached to the C9 position of the fluorene will likely appear in the upfield aromatic region, while the protons on the fluorene core and the N-phenyl group will have characteristic chemical shifts and coupling patterns. The N-H proton will appear as a singlet, the position of which can be concentration-dependent.

-

¹³C NMR: The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, confirming the presence of the fluorene and triphenylamine skeletons.

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H Stretch: A characteristic absorption band for the secondary amine N-H stretch is expected in the region of 3350-3310 cm⁻¹.

-

C-N Stretch: The C-N stretching vibration for aromatic amines typically appears in the 1335-1250 cm⁻¹ region.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are indicative of aromatic C-H bonds.

-

Aromatic C=C Bending: Strong absorptions in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic rings.

Photophysical and Electrochemical Properties

The electronic properties of N,9,9-Triphenyl-9H-fluoren-2-amine are paramount to its function as a hole-transporting material. These are primarily investigated using UV-Vis and photoluminescence spectroscopy, as well as cyclic voltammetry.

UV-Visible Absorption and Photoluminescence

-

UV-Vis Absorption: In solution, N,9,9-Triphenyl-9H-fluoren-2-amine is expected to exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the conjugated fluorene and triphenylamine systems. The absorption spectrum provides information about the electronic energy levels of the molecule.

-

Photoluminescence (PL): Upon excitation with UV light, the molecule is expected to show fluorescence. The emission spectrum, typically mirror-imaged to the absorption spectrum, reveals the energy of the first excited singlet state. The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process. For many triphenylamine-fluorene derivatives, emission occurs in the blue to green region of the spectrum.[4]

Electrochemical Properties and Energy Level Determination

Cyclic voltammetry (CV) is a powerful technique used to determine the HOMO and LUMO energy levels of organic semiconductors.[2]

Caption: Workflow for determining the HOMO energy level of N,9,9-Triphenyl-9H-fluoren-2-amine using cyclic voltammetry.

By measuring the onset oxidation potential (E_ox) from the cyclic voltammogram, the HOMO energy level can be estimated using the following empirical formula:

HOMO (eV) = -e (E_ox^onset vs Fc/Fc⁺ + 4.8)

where E_ox^onset is the onset oxidation potential relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The LUMO energy level can then be estimated from the HOMO level and the optical band gap (E_g^opt) determined from the onset of the UV-Vis absorption spectrum:

LUMO (eV) = HOMO (eV) + E_g^opt (eV)

The HOMO and LUMO energy levels are critical for determining the efficiency of charge injection from adjacent layers in an electronic device.

Thermal Stability

The thermal stability of an HTM is a crucial parameter for the operational lifetime of OLEDs and perovskite solar cells, as these devices can generate significant heat during operation.[8] The rigidity of the fluorene core in N,9,9-Triphenyl-9H-fluoren-2-amine is expected to impart high thermal stability.

Experimental Evaluation of Thermal Properties

-

Thermogravimetric Analysis (TGA): TGA is used to determine the decomposition temperature (Td) of the material, which is typically defined as the temperature at which 5% weight loss occurs. Fluorene-based HTMs often exhibit high Td values, indicating their ability to withstand high temperatures without decomposing.[8]

-

Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg) of the amorphous solid. A high Tg is desirable as it indicates that the material will remain in a stable, glassy amorphous state at elevated operating temperatures, preventing crystallization which can lead to device failure.

Applications in Organic Electronics

The favorable physicochemical properties of N,9,9-Triphenyl-9H-fluoren-2-amine make it a promising candidate for use as a hole-transporting material in a variety of organic electronic devices.

-

Organic Light-Emitting Diodes (OLEDs): In OLEDs, it can be used as the hole-transporting layer to facilitate the efficient injection and transport of holes from the anode to the emissive layer, leading to improved device efficiency and stability.

-

Perovskite Solar Cells (PSCs): As an HTM in PSCs, it plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the electrode, contributing to high power conversion efficiencies.[1]

Conclusion

N,9,9-Triphenyl-9H-fluoren-2-amine stands out as a significant material in the field of organic electronics due to its well-balanced physicochemical properties. Its robust thermal stability, stemming from the rigid fluorene core, combined with the excellent hole-transporting characteristics of the triphenylamine moiety, makes it an exemplary candidate for high-performance OLEDs and perovskite solar cells. This technical guide has provided a comprehensive overview of its molecular structure, synthesis, and key properties, along with the standard experimental methodologies for their characterization. Further research and optimization of this and related fluorene-based materials will undoubtedly continue to drive innovation in next-generation electronic and optoelectronic devices.

References

- Douglas, J. D., et al. (2002). Thermally Stable Hole‐Transporting Materials Based upon a Fluorene Core.

- Jung, E. H., et al. (2019). A fluorene-terminated hole-transporting material for highly efficient and stable perovskite solar cells.

- Saliba, M., et al. (2016). Cesium-containing triple cation perovskite solar cells: improved stability, reproducibility and high efficiency. Energy & Environmental Science, 9(6), 1989-1997.

- Grätzel, M. (2017). The rise of highly efficient and stable perovskite solar cells. Accounts of Chemical Research, 50(3), 487-491.

- Wang, Y., et al. (2020). Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices. Molecules, 25(21), 5183.

-

Watson International Limited. N,9,9-Triphenyl-9H-fluoren-2-amine CAS 860465-14-1. Retrieved January 7, 2026, from [Link]

- Zhang, Q., et al. (2019). Photophysical and Electroluminescence Characteristics of Polyfluorene Derivatives with Triphenylamine. Polymers, 11(5), 840.

- Chen, Y., et al. (2023). Less Is More: Simplified Fluorene-Based Dopant-Free Hole Transport Materials Promote the Long-Term Ambient Stability of Perovskite Solar Cells.

- Zhang, Y., et al. (2023). Smart Delayed Fluorescent AIEgens for Organic Light-Emitting Diodes: Mechanism and Adjustable Performance. International Journal of Molecular Sciences, 24(3), 2345.

- Wu, S., et al. (2021). Fully Bridged Triphenylamine Derivatives as Color-Tunable Thermally Activated Delayed Fluorescence Emitters. Organic Letters, 23(4), 1324-1329.

-

Pearson Education. The 1H and 13C NMR spectrum of an unknown amine with the molecular formula C3H9N is given below. Propose the structure of this compound and show peak assignment. Retrieved January 7, 2026, from [Link]

- Hartwig, J. F. (2010). The Buchwald–Hartwig Amination. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (pp. 1051-1131). Wiley-VCH.

-

Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. Retrieved January 7, 2026, from [Link]

-

Wikipedia. Buchwald–Hartwig amination. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Retrieved January 7, 2026, from [Link]

- Al-Masum, M. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. International Journal of Organic Chemistry, 2(3), 256-261.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. N,9,9-Triphenyl-9H-fluoren-2-amine-Products-Nootropics, OLED intermediates and Custom synthetic Expert | Hohance [hohance.com]

- 4. watson-int.com [watson-int.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

N,9,9-Triphenyl-9H-fluoren-2-amine synthesis route and mechanism

An In-Depth Technical Guide to the Synthesis and Mechanism of N,9,9-Triphenyl-9H-fluoren-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism for N,9,9-Triphenyl-9H-fluoren-2-amine, a key building block in the development of advanced organic electronic materials. Fluorene-based triarylamines are foundational components for hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells due to their high thermal stability and excellent charge-transporting properties.[1] This document details a robust and efficient multi-step synthesis culminating in a palladium-catalyzed Buchwald-Hartwig amination. We will explore the causality behind experimental choices, provide detailed protocols for precursor synthesis, and offer a mechanistic deep dive into the critical C-N bond-forming reaction. This guide is intended for researchers and professionals in organic synthesis, materials science, and drug development.

Part 1: Introduction to Fluorene-Based Triarylamines

The 9,9-disubstituted fluorene core is a privileged scaffold in materials science. Its rigid, planar biphenyl structure facilitates strong π-π stacking and efficient charge transport, while the sp³-hybridized C9 position allows for the introduction of solubilizing groups (e.g., alkyl chains) or, in this case, bulky phenyl groups that prevent undesirable crystallization and enhance morphological stability in thin films.[2][3] When combined with arylamine functionalities, these molecules become potent hole transporters. N,9,9-Triphenyl-9H-fluoren-2-amine (CAS 860465-14-1) is a tertiary arylamine that serves as a critical intermediate for more complex, high-performance HTMs.[4] Its synthesis, therefore, is of significant academic and industrial interest. The synthetic route presented herein is designed for efficiency, high yield, and scalability.

Part 2: Retrosynthetic Analysis

A logical retrosynthetic strategy is crucial for designing a successful synthesis. The target molecule can be disconnected at the C-N bond, identifying the Buchwald-Hartwig amination as the key final step. This approach breaks down the complex target into readily accessible starting materials.

Caption: Retrosynthetic pathway for N,9,9-Triphenyl-9H-fluoren-2-amine.

Part 3: Synthesis of Precursors

The synthesis begins with the construction of the key intermediate, 2-Bromo-9,9-diphenyl-9H-fluorene. This is achieved in a two-step process from 2-bromofluorenone.

Synthesis of 2-Bromo-9-phenyl-9H-fluoren-9-ol

The first step involves a nucleophilic addition of a phenyl group to the carbonyl of 2-bromofluorenone. The Grignard reagent, phenylmagnesium bromide, is an ideal choice for this transformation due to its high reactivity and commercial availability.

Experimental Protocol:

-

To a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, add 2-bromo-9H-fluoren-9-one (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phenylmagnesium chloride or bromide (2M solution in THF, 1.5 eq) dropwise while stirring. The solution will typically turn brown.[1]

-

After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 3 hours.

-

Cool the reaction mixture and quench the excess Grignard reagent by the slow addition of methanol, followed by deionized water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-bromo-9-phenyl-9H-fluoren-9-ol, which can be used in the next step without further purification.

Synthesis of 2-Bromo-9,9-diphenyl-9H-fluorene

The second step is an acid-catalyzed Friedel-Crafts-type alkylation, where the tertiary alcohol formed in the previous step is protonated, leaves as water, and the resulting carbocation is attacked by benzene to form the final C-C bond at the C9 position. A mixture of a Lewis acid (AlCl₃) and a strong protic acid (trifluoroacetic acid) is highly effective for this transformation, driving the reaction to completion with high yields.[2][5]

Experimental Protocol:

-

In a flask under an inert atmosphere, prepare "Solution A" by mixing anhydrous aluminum trichloride (0.15 eq) and trifluoroacetic acid (1.0 eq) in dry benzene.[5]

-

In a separate flask, prepare "Solution B" by dissolving the crude 2-bromo-9-phenyl-9H-fluoren-9-ol (1.0 eq) from the previous step in dry benzene.[5]

-

While stirring, add Solution B dropwise to Solution A. It is critical to maintain the reaction temperature below 45 °C during this addition to control the exothermic reaction.

-

Once the addition is complete, heat the system to 75 °C and maintain for 1.5 hours.

-

Add an additional portion of trifluoroacetic acid (0.5 eq) and continue the reaction at 75 °C for another 4 hours.[5]

-

Cool the reaction and quench by pouring it into ice water.

-

Separate the organic layer and neutralize it by washing with a saturated sodium bicarbonate solution.

-

Extract with ethyl acetate, dry the combined organic layers over MgSO₄, filter, and concentrate to yield a solid product. This crude product can be purified by recrystallization to afford pure 2-Bromo-9,9-diphenyl-9H-fluorene.

Part 4: The Buchwald-Hartwig C-N Cross-Coupling Reaction

This reaction is the cornerstone of modern synthetic chemistry for constructing aryl C-N bonds. Its development by professors Stephen Buchwald and John Hartwig provided a highly versatile and functional-group-tolerant method, superseding harsher classical methods.[6]

Causality & Experimental Choices

-

Catalyst System : The reaction is catalyzed by a palladium(0) species. While a Pd(0) source like bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) can be used directly, it is often generated in situ from a more stable Pd(II) precatalyst.[7]

-

Ligand : The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands, such as 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), are exceptionally effective.[8] The ligand's steric bulk promotes the final reductive elimination step, while its electron-donating nature facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center.[9]

-

Base : A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amide intermediate. Sodium tert-butoxide (NaOt-Bu) is a standard and highly effective choice for this purpose.[4] Its bulk prevents it from acting as a competing nucleophile.

-

Solvent : Anhydrous, non-protic solvents like toluene are used to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for Buchwald-Hartwig amination.

-

To a flame-dried Schlenk flask, add Pd(dba)₂ (0.015 eq), XPhos (0.03 eq), and sodium tert-butoxide (2.0 eq) under an inert nitrogen atmosphere.

-

Add anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst complex.

-

Add 2-Bromo-9,9-diphenyl-9H-fluorene (1.0 eq) and aniline (1.2 eq) to the flask.

-

Heat the resulting mixture to reflux (approx. 110 °C) and maintain for 6-12 hours. The reaction progress can be monitored by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield N,9,9-Triphenyl-9H-fluoren-2-amine as a solid.

Mechanistic Deep Dive

The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[6][10]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

-

Oxidative Addition : The active L₂Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-9,9-diphenylfluorene. This is often the rate-determining step and results in a Pd(II) intermediate.[10]

-

Amine Coordination & Deprotonation : Aniline coordinates to the Pd(II) center. The strong base, NaOt-Bu, then deprotonates the coordinated amine to form a palladium-amido complex.[7]

-

Reductive Elimination : The final C-N bond is formed as the product, N,9,9-Triphenyl-9H-fluoren-2-amine, is eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Part 5: Data Summary

The following table summarizes the typical reagents and conditions for the final Buchwald-Hartwig coupling step.

| Parameter | Reagent/Condition | Equivalents/Value | Rationale |

| Aryl Halide | 2-Bromo-9,9-diphenyl-9H-fluorene | 1.0 | Limiting reagent |

| Amine | Aniline | 1.1 - 1.5 | Slight excess to ensure complete consumption of the aryl halide |

| Pd Source | Pd(dba)₂ or Pd₂(dba)₃ | 1-2 mol% | Catalyst; keeps metal loading low for cost and purity |

| Ligand | XPhos or similar biaryl phosphine | 2-4 mol% | Promotes key catalytic steps and stabilizes the Pd center |

| Base | Sodium tert-butoxide (NaOt-Bu) | 2.0 | Strong, non-nucleophilic base for amine deprotonation |

| Solvent | Toluene or Dioxane | - | Anhydrous, high-boiling, non-protic solvent |

| Temperature | 100 - 110 °C (Reflux) | - | Provides thermal energy to overcome activation barriers |

| Atmosphere | Nitrogen or Argon | - | Prevents oxidation and degradation of the Pd(0) catalyst |

Part 6: Conclusion

The synthesis of N,9,9-Triphenyl-9H-fluoren-2-amine is reliably achieved through a multi-step sequence highlighted by a highly efficient Buchwald-Hartwig amination. By understanding the function of each reagent—from the Grignard reagent used to build the C9-diaryl structure to the specialized palladium-ligand system for the C-N coupling—researchers can confidently and reproducibly synthesize this valuable material intermediate. The methodologies described are grounded in well-established, high-yield reactions, making this synthetic route amenable to both laboratory-scale research and potential industrial scale-up for applications in next-generation electronic devices.

References

-

Magar, M., & Bajaj, A. (2001). Palladium-catalyzed amination of aryl bromides and aryl triflates using diphosphane ligands: a kinetic study. Chemistry, 7(2), 475-482. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

The Organic Chemist. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wei, J., Yu, L., Yan, L., Bai, W., Lu, X., & Gao, Z. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances, 11(52), 32963-32970. Retrieved from [Link]

-

Wei, J., et al. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances, 11(52), 32963–32970. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl-. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. Retrieved from [Link]

- Google Patents. (n.d.). CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene.

-

National Center for Biotechnology Information. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

LookChem. (n.d.). Cas 186259-63-2, 2,7-Dibromo-9,9-diphenylfluororene. Retrieved from [Link]

-

Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium tert-butoxide. Retrieved from [Link]

-

Bosiak, M., Zielinska, A., & Kędziera, D. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(17), 11683-11693. Retrieved from [Link]

-

Choi, K., Brunn, J. N., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414–19424. Retrieved from [Link]

Sources

- 1. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. Palladium-catalyzed amination of aryl bromides and aryl triflates using diphosphane ligands: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium tert-butoxide - Wikipedia [en.wikipedia.org]

- 5. 2-Bromo-9,9-diphenyl-9H-fluorene synthesis - chemicalbook [chemicalbook.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Frontier Molecular Orbital Energy Levels of N,9,9-Triphenyl-9H-fluoren-2-amine

Executive Summary: The Significance of Frontier Orbitals in Advanced Materials

N,9,9-Triphenyl-9H-fluoren-2-amine is a cornerstone molecule in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).[1][2] Its utility is fundamentally governed by its electronic structure, specifically the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals dictate the charge injection, transport, and recombination properties that determine the efficiency, stability, and performance of optoelectronic devices. This guide provides a comprehensive overview of the theoretical and experimental methodologies used to determine the HOMO and LUMO energy levels of this fluorene-based amine, offering both field-proven protocols and the scientific rationale underpinning them.

Theoretical Framework: HOMO, LUMO, and Their Impact

The HOMO and LUMO are the frontier molecular orbitals that define the electron-donating and electron-accepting capabilities of a molecule, respectively.

-

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. Its energy level (EHOMO) is directly related to the ionization potential—the energy required to remove an electron. A higher EHOMO (less negative) indicates a greater ability to donate an electron, a crucial characteristic for hole-transporting materials (HTMs).[3]

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is devoid of electrons. Its energy level (ELUMO) relates to the electron affinity—the energy released when an electron is added. A lower ELUMO facilitates electron acceptance and transport.[3]

-

The HOMO-LUMO Gap (Eg): The energy difference between the HOMO and LUMO levels is the band gap. This gap is a critical parameter that determines the molecule's electronic and optical properties, including its absorption spectrum and intrinsic stability. A large HOMO-LUMO gap generally signifies high kinetic stability.[4]

For a molecule like N,9,9-Triphenyl-9H-fluoren-2-amine, which is primarily used as a hole-transporting material, a high HOMO level is desirable to ensure efficient injection of holes (i.e., removal of electrons) from the anode (like Indium Tin Oxide, ITO) into the organic layer.

Methodologies for Determining Frontier Orbital Energies

A robust characterization of a molecule's frontier orbitals is achieved by combining experimental measurements with theoretical calculations. This dual approach provides a self-validating system where experimental data grounds theoretical predictions.

Experimental Determination

Electrochemical and optical spectroscopy techniques are the primary experimental methods for determining HOMO and LUMO energies.

Cyclic voltammetry is the cornerstone technique for experimentally probing the redox behavior of a molecule and estimating its HOMO/LUMO levels.[2] The underlying principle is that the oxidation potential corresponds to the removal of an electron from the HOMO, while the reduction potential corresponds to the addition of an electron to the LUMO.

Self-Validating Experimental Protocol for Cyclic Voltammetry:

-

Solution Preparation:

-

Prepare a dilute solution (e.g., 1 mM) of N,9,9-Triphenyl-9H-fluoren-2-amine in a suitable, dry, and degassed electrochemical solvent (e.g., dichloromethane or acetonitrile).

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), to ensure sufficient conductivity. The electrolyte must be electrochemically inert within the potential window of the experiment.

-

-

Electrochemical Cell Setup:

-

Utilize a standard three-electrode cell configuration: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a Saturated Calomel Electrode), and a counter electrode (e.g., a platinum wire).

-

-

Internal Reference Standard:

-

Perform an initial CV scan of the solution. Subsequently, add a small amount of ferrocene to the solution and record another scan. The ferrocene/ferrocenium (Fc/Fc+) redox couple serves as a reliable internal reference potential.[5] This step is critical for trustworthiness as it allows for accurate calibration of the potential scale against a known standard, mitigating variations between different experimental setups.

-

-

Data Acquisition:

-

Scan the potential anodically to measure the oxidation potential (Eox) and cathodically for the reduction potential (Ered). The potential at which the current begins to increase is known as the onset potential.

-

-

HOMO and LUMO Calculation:

-

The HOMO energy level is calculated from the onset oxidation potential (Eonset, ox) relative to the Fc/Fc+ couple. The absolute energy level of Fc/Fc+ is commonly taken to be -4.8 eV or -5.1 eV relative to the vacuum level. A common empirical formula is: EHOMO (eV) = - [Eonset, ox (vs Fc/Fc+) + 5.1]

-

Similarly, the LUMO can be estimated from the onset reduction potential (Eonset, red): ELUMO (eV) = - [Eonset, red (vs Fc/Fc+) + 5.1]

-

UV-Vis spectroscopy is used to determine the optical band gap (Egopt). While the electrochemical band gap is the difference between ELUMO and EHOMO, the optical band gap is determined from the onset of the lowest energy absorption band in the UV-Vis spectrum.

-

Protocol: Measure the absorption spectrum of the compound in a suitable solvent (e.g., toluene).

-

Calculation: The optical band gap is calculated from the absorption edge (λonset) using the formula: Egopt (eV) = 1240 / λonset (nm)

-

LUMO Estimation: If a reversible reduction peak is not observed in the CV (which is common for many hole-transport materials), the LUMO energy can be estimated by combining the experimental HOMO and optical band gap values: ELUMO = EHOMO + Egopt

Computational Determination

Density Functional Theory (DFT) has become an indispensable tool for predicting the electronic properties of molecules.[6] It offers a balance of accuracy and computational efficiency, providing deep insights that complement experimental findings.

Authoritative Computational Protocol using DFT:

-

Geometry Optimization:

-

The first and most critical step is to obtain an accurate ground-state molecular geometry. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice for organic molecules.[1][2]

-

A Pople-style basis set, such as 6-31G(d), is typically sufficient for providing a reliable structure.[1][2] The optimization calculation should be run until a stationary point on the potential energy surface is found.

-

-

Energy Calculation (Single-Point):

-

Using the optimized geometry, a single-point energy calculation is performed. The energies of the molecular orbitals, including the HOMO and LUMO, are direct outputs of this calculation.

-

-

Rationale for Method Selection:

-

The choice of the B3LYP functional and 6-31G(d) basis set is a standard in the field for fluorene-based materials, providing results that correlate well with experimental values for HOMO levels and band gaps.[1][2] While more complex functionals and larger basis sets exist, this level of theory provides a robust and scientifically accepted starting point.

-

Data Summary: Frontier Orbital Energies of Related Fluorene Derivatives

| Compound Name | Method | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) | Reference |

| DDF | CV (Experimental) | -5.25 | - | - | [1] |

| DDF | DFT (B3LYP/6-31G(d)) | -4.99 | -1.29 | 3.70 | [1] |

| 2M-DDF | CV (Experimental) | -5.19 | - | - | [1] |

| 2M-DDF | DFT (B3LYP/6-31G(d)) | -4.69 | -0.99 | 3.70 | [1] |

| 4M-DDF | CV (Experimental) | -5.12 | - | - | [1] |

| 4M-DDF | DFT (B3LYP/6-31G(d)) | -4.62 | -0.95 | 3.67 | [1] |

DDF: 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene 2M-DDF: 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene 4M-DDF: 2,7-di-tetra-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene

Analysis of Trends: The data clearly shows that the experimental HOMO levels for these fluorene-based amines are in the -5.1 to -5.3 eV range.[1] The DFT calculations, a common practice, predict slightly higher energy levels. Importantly, the addition of electron-donating methyl groups (as in 2M-DDF and 4M-DDF) raises the HOMO energy level, making hole injection easier.[1][3] This demonstrates the principle of tuning electronic properties through chemical modification.

Conclusion and Outlook

The determination of HOMO and LUMO energy levels is a critical step in the design and evaluation of materials for organic electronics. For N,9,9-Triphenyl-9H-fluoren-2-amine, a combination of cyclic voltammetry, UV-Vis spectroscopy, and DFT calculations provides a comprehensive understanding of its electronic structure. Based on data from structurally analogous compounds, the HOMO level is expected to be in the range of -5.1 to -5.3 eV , making it an excellent candidate for a hole-transporting material in OLEDs and other optoelectronic devices. The protocols and insights provided in this guide offer a robust framework for researchers to accurately characterize this and other novel organic semiconductor materials.

References

-

Chen, Y., et al. (2024). Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices. MDPI. Available at: [Link]

-

Getautis, V., et al. (n.d.). Cyclopentadithiophene and Fluorene Spiro-Core Based Hole Transporting Materials for Perovskite Solar Cells. ResearchGate. Available at: [Link]

-

Goud, K.A., et al. (2021). Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells. Royal Society of Chemistry. Available at: [Link]

-

Cardona, C.M., et al. (2011). Tuning HOMO-LUMO Levels: Trends leading to the design of 9-fluorenone scaffolds with predictable electronic and optoelectronic properties. ResearchGate. Available at: [Link]

- Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding OLED Intermediates: The Significance of N,9,9-Triphenyl-9H-fluoren-2-amine.

- Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of N,9,9-Triphenyl-9H-fluoren-2-amine in Modern OLED Technology.

-

Unknown. (n.d.). Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. ChemRxiv. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]

- 6. Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data for N,9,9-Triphenyl-9H-fluoren-2-amine: A Technical Guide

To the Valued Researchers, Scientists, and Drug Development Professionals,

This guide addresses the topic of spectroscopic data (NMR, FT-IR) for the compound N,9,9-Triphenyl-9H-fluoren-2-amine (CAS No. 860465-14-1). Our objective was to provide an in-depth technical resource complete with spectral analysis, experimental protocols, and expert interpretation to support your research and development endeavors.

However, after a comprehensive and exhaustive search of scientific literature, chemical databases, and supplier technical sheets, we have been unable to locate publicly available ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data for N,9,9-Triphenyl-9H-fluoren-2-amine.

While numerous chemical suppliers, including Sigma-Aldrich, TCI Chemicals[1][2], and others[3][4], list the compound for sale and provide basic physical properties, they do not offer access to its characteristic spectroscopic data. Furthermore, searches for primary literature describing the synthesis and characterization of N,9,9-Triphenyl-9H-fluoren-2-amine have not yielded a publication containing the requisite detailed spectral information.

The creation of a scientifically accurate and trustworthy technical guide is contingent on the availability of reliable and verifiable data. Without access to the primary spectroscopic data, any attempt to generate peak assignments, interpret structural features, or provide experimental protocols would be speculative and would not meet the standards of scientific integrity that you and your work demand.

We understand the importance of this information for your applications and regret that we are unable to provide the specific data at this time. We recommend the following courses of action for researchers in need of this information:

-

Direct Inquiry with Suppliers: Contacting the technical support departments of the chemical suppliers who list this compound may yield internal data that is not publicly disclosed.

-

Custom Synthesis and Analysis: For critical applications, contracting a custom synthesis and analytical services laboratory to prepare and characterize N,9,9-Triphenyl-9H-fluoren-2-amine would provide the necessary spectroscopic data.

-

Literature Monitoring: Continuously monitoring scientific databases for new publications that may include the synthesis and full characterization of this compound.

We remain committed to providing the scientific community with high-quality, accurate technical information. Should the spectroscopic data for N,9,9-Triphenyl-9H-fluoren-2-amine become publicly available, we will endeavor to create the comprehensive guide that was initially envisioned.

Sources

- 1. N,9,9-Triphenyl-9H-fluoren-2-amine | 860465-14-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. N,9,9-Triphenyl-9H-fluoren-2-amine | 860465-14-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Buy 3,9,9-Triphenyl-9H-fluoren-2-ylamine [smolecule.com]

- 4. N,9,9-Triphenyl-9H-fluoren-2-amine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of N,9,9-Triphenyl-9H-fluoren-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thermal Stability in Advanced Organic Materials

N,9,9-Triphenyl-9H-fluoren-2-amine is a key building block in the development of high-performance organic electronic materials. Its molecular architecture, which combines a rigid fluorene core with a triphenylamine moiety, makes it a promising candidate for applications such as organic light-emitting diodes (OLEDs) and perovskite solar cells, where it often functions as a hole-transporting material.[1][2] In these applications, the thermal stability of the materials is a critical parameter that directly influences the operational lifetime, efficiency, and reliability of the devices. This guide provides a comprehensive overview of the thermal properties of N,9,9-Triphenyl-9H-fluoren-2-amine, the methodologies used to assess them, and an evidence-based estimation of its thermal stability in the absence of direct, publicly available experimental data.

Molecular Structure and Its Influence on Thermal Properties

The inherent thermal stability of N,9,9-Triphenyl-9H-fluoren-2-amine can be attributed to several features of its molecular structure:

-

Rigid Fluorene Core: The fluorene unit is a planar and rigid aromatic system. This rigidity limits the vibrational modes that can lead to thermal decomposition, thus contributing to the molecule's stability at elevated temperatures.

-

Triphenylamine Group: Triphenylamine and its derivatives are well-known for their high thermal stability and amorphous morphology, which are desirable properties for hole-transporting layers in electronic devices.[2]

-

Aromatic C-C and C-N Bonds: The molecule is predominantly composed of strong aromatic carbon-carbon and carbon-nitrogen bonds, which require significant energy to break.

These structural characteristics suggest that N,9,9-Triphenyl-9H-fluoren-2-amine is designed for high-temperature applications.

Methodologies for Assessing Thermal Stability

The thermal properties of materials like N,9,9-Triphenyl-9H-fluoren-2-amine are primarily evaluated using two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of a material.

-

Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed into a TGA pan (usually made of alumina or platinum).

-

Instrument Setup: The pan is placed in the TGA furnace. The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 800 °C).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting plot of mass versus temperature is the TGA curve. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points (Tm), glass transition temperatures (Tg), and other phase transitions.[3]

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed and hermetically sealed in a DSC pan (usually aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Heating and Cooling Program: The sample is subjected to a controlled temperature program, which often includes a heating-cooling-heating cycle to erase the sample's thermal history and obtain a clear glass transition. A typical program might be:

-

Heat from 30 °C to 250 °C at 10 °C/min.

-

Cool from 250 °C to 30 °C at 10 °C/min.

-

Heat from 30 °C to 300 °C at 10 °C/min.

-

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference. The resulting plot of heat flow versus temperature is the DSC thermogram.

Thermal Properties of N,9,9-Triphenyl-9H-fluoren-2-amine: An Evidence-Based Estimation

While specific, publicly available TGA and DSC data for N,9,9-Triphenyl-9H-fluoren-2-amine are limited, we can make a reliable estimation of its thermal properties by examining structurally related compounds that are well-characterized in the scientific literature.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₂₃N | [4] |

| Molecular Weight | 409.52 g/mol | [4] |

| Melting Point (Tm) | 208 - 210 °C | [2][5][6] |

| Boiling Point (Predicted) | 560.3 ± 29.0 °C at 760 mmHg | [4] |

Comparative Thermal Data of Related Compounds

The following table summarizes the thermal properties of several fluorene- and triphenylamine-based materials used in organic electronics. These compounds share key structural motifs with N,9,9-Triphenyl-9H-fluoren-2-amine and serve as excellent benchmarks for its expected thermal stability.

| Compound | Structure | Td (5% weight loss) | Tg | Application |

| PFTPA | Polymer | 367 °C | ~200 °C | Hole Transport Material[7] |

| DQAO | Bridged Triphenylamine | 316 °C | - | TADF Emitter[8] |

| OQAO | Bridged Triphenylamine | 353 °C | - | TADF Emitter[8] |

| SQAO | Bridged Triphenylamine | 368 °C | - | TADF Emitter[8] |

| TX-F6S | Trispirocyclic Compound | - | 170 °C | Hole Transport Material[9] |

-

Td: Decomposition Temperature; Tg: Glass Transition Temperature.

Based on this comparative analysis, it is reasonable to infer that N,9,9-Triphenyl-9H-fluoren-2-amine possesses a high decomposition temperature, likely in the range of 350-400 °C . Its glass transition temperature is expected to be well above room temperature, contributing to the morphological stability of thin films in electronic devices.

Decomposition Pathway Considerations

The thermal decomposition of complex aromatic amines like N,9,9-Triphenyl-9H-fluoren-2-amine likely proceeds through the cleavage of the weakest bonds at high temperatures. The C-N bond of the amine linkage and the C-C bonds of the phenyl groups attached to the fluorene core are potential initial sites of degradation. The specific decomposition products would depend on the atmosphere (inert or oxidative) and the final temperature. The degradation of the core fluorene structure is also a possibility at very high temperatures.[10]

Conclusion

N,9,9-Triphenyl-9H-fluoren-2-amine is a thermally robust molecule, a characteristic that is essential for its application in high-performance organic electronics. While direct experimental data on its decomposition temperature is not widely published, analysis of its molecular structure and comparison with related, well-characterized materials strongly suggest a high thermal stability with a decomposition temperature likely exceeding 350 °C. For any application in device fabrication, it is imperative that its thermal properties be empirically verified using standard techniques such as TGA and DSC to ensure device longevity and performance.

References

- Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices. Molecules. 2024.

-

Eawag-BBD. Fluorene Degradation Pathway Map. Available from: [Link]

- Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells. Molecules. 2023.

- Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers in Chemistry. 2022.

- Fully Bridged Triphenylamine Derivatives as Color-Tunable Thermally Activated Delayed Fluorescence Emitters. Organic Letters. 2021.

-

Chemdad. N,9,9-Triphenyl-9H-fluoren-2-amine. Available from: [Link]

- New 9-fluorene-type trispirocyclic compounds for thermally stable hole transport materials in OLEDs.

- Differential Scanning Calorimetry Techniques: Applic

Sources

- 1. researchgate.net [researchgate.net]

- 2. N,9,9-Triphenyl-9H-fluoren-2-amine | 860465-14-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,9,9-Triphenyl-9H-fluoren-2-amine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. N,9,9-Triphenyl-9H-fluoren-2-amine | 860465-14-1 | TCI AMERICA [tcichemicals.com]

- 6. N,9,9-Triphenyl-9H-fluoren-2-amine | 860465-14-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Fluorene Degradation Pathway Map [eawag-bbd.ethz.ch]

An In-depth Technical Guide to the Solubility of N,9,9-Triphenyl-9H-fluoren-2-amine in Common Organic Solvents

Abstract

N,9,9-Triphenyl-9H-fluoren-2-amine is a pivotal organic semiconductor material, integral to the advancement of Organic Light-Emitting Diode (OLED) technologies.[1][2] Its performance in these applications is intrinsically linked to its processing from solution, making a thorough understanding of its solubility characteristics in common organic solvents a critical concern for researchers and process engineers. This guide provides a comprehensive framework for evaluating the solubility of this complex aromatic amine. Eschewing a simple data sheet, we delve into the theoretical underpinnings of its solubility based on molecular structure, present robust, step-by-step protocols for both qualitative and quantitative solubility determination, and offer insights into the interpretation of these results. This document is intended to be a practical and scientifically rigorous resource for chemists, materials scientists, and drug development professionals working with N,9,9-Triphenyl-9H-fluoren-2-amine and analogous large organic molecules.

Introduction to N,9,9-Triphenyl-9H-fluoren-2-amine: A Molecule of Interest

N,9,9-Triphenyl-9H-fluoren-2-amine, with the CAS Number 860465-14-1, is a high-purity organic compound that has garnered significant attention for its applications in organic electronics.[1][2] Its chemical structure, characterized by a fluorenyl core with three phenyl substituents and a secondary amine group, bestows upon it desirable electronic and thermal properties. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N,9,9-Triphenyl-9H-fluoren-2-amine

| Property | Value | Reference |

| CAS Number | 860465-14-1 | [3] |

| Molecular Formula | C31H23N | [3] |

| Molecular Weight | 409.52 g/mol | [3] |

| Appearance | White to orange to green powder/crystal | [4][5] |

| Melting Point | 208-210 °C | [4] |

| Boiling Point | 560.3 ± 29.0 °C at 760 mmHg | |

| Purity | >98.0% (HPLC) | [4] |

Theoretical Considerations for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] For a large, predominantly non-polar molecule such as N,9,9-Triphenyl-9H-fluoren-2-amine, several structural features will govern its interaction with various solvents:

-

Large Aromatic System: The extensive polycyclic aromatic framework of the fluorene core and the three phenyl groups contribute to significant van der Waals forces and π-π stacking interactions. This suggests a higher affinity for solvents that can engage in similar interactions, such as aromatic hydrocarbons (e.g., toluene, xylene) and some chlorinated solvents.

-

Amine Functionality: The secondary amine group introduces a degree of polarity and the potential for hydrogen bonding, albeit sterically hindered. This may impart some solubility in moderately polar aprotic solvents. However, the influence of this single polar group is likely overshadowed by the large non-polar scaffold.[7][8][9][10]

-

Molecular Size and Shape: The bulky, three-dimensional structure of the molecule will require a solvent capable of effectively solvating it. Solvents with a similar molecular size and shape may be more effective.

Based on these considerations, a predicted solubility trend is outlined in Table 2.

Table 2: Predicted Solubility Trend of N,9,9-Triphenyl-9H-fluoren-2-amine

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | High | "Like dissolves like"; strong potential for π-π stacking and van der Waals interactions. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High to Moderate | Good balance of polarity and ability to interact with the aromatic system. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | Moderate polarity and ether oxygen can act as a hydrogen bond acceptor. |

| Ketones | Acetone, Methyl Ethyl Ketone | Low to Moderate | Higher polarity may be less compatible with the large non-polar structure. |

| Amides | Dimethylformamide (DMF) | Low to Moderate | Highly polar aprotic solvents; may have some interaction with the amine group. |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Low | Very high polarity; likely a poor solvent for this predominantly non-polar compound. |

| Alcohols | Methanol, Ethanol, Isopropanol | Very Low | Protic nature and high polarity are generally incompatible with large non-polar molecules. |

| Alkanes | Hexane, Heptane | Very Low | Non-polar, but lack the ability to engage in π-π stacking with the aromatic system. |

| Water | Insoluble | The molecule is highly hydrophobic.[8][9] |

Experimental Determination of Solubility

A multi-step approach, beginning with a qualitative assessment followed by a more rigorous quantitative analysis, is recommended.

Qualitative Solubility Assessment

This initial screening provides a rapid and cost-effective method to categorize the solubility of N,9,9-Triphenyl-9H-fluoren-2-amine in a range of solvents.

Protocol:

-

Preparation: Dispense 10 mg of N,9,9-Triphenyl-9H-fluoren-2-amine into a series of labeled glass vials.

-

Solvent Addition: To each vial, add 1 mL of the test solvent.

-

Agitation: Cap the vials and agitate at room temperature (e.g., on a vortex mixer or shaker) for a predetermined time (e.g., 30 minutes).

-

Observation: Visually inspect each vial for the presence of undissolved solid.

-

Classification: Classify the solubility based on the following criteria:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unchanged.

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. watson-int.com [watson-int.com]

- 4. N,9,9-Triphenyl-9H-fluoren-2-amine | 860465-14-1 | TCI EUROPE N.V. [tcichemicals.com]

- 5. N,9,9-Triphenyl-9H-fluoren-2-amine | 860465-14-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. quora.com [quora.com]

- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. byjus.com [byjus.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Electrochemical Characterization of Fluorene-Based Hole Transport Materials

This guide provides an in-depth exploration of the electrochemical techniques vital for characterizing fluorene-based hole transport materials (HTMs). Designed for researchers, scientists, and professionals in materials science and drug development, this document offers both theoretical understanding and practical, field-proven protocols to ensure accurate and reproducible results.

Section 1: The Crucial Role of Electrochemical Characterization

Fluorene-based compounds have emerged as highly promising HTMs in optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs)[1][2][3]. Their attractive electrochemical and optical properties, coupled with excellent hole-transporting abilities, make them compelling alternatives to more expensive materials like Spiro-OMeTAD[2][4]. The performance of these devices is intrinsically linked to the energy levels and charge transport characteristics of the HTM. Therefore, a thorough electrochemical characterization is not merely a routine analysis but a critical step in designing and optimizing efficient and stable devices[5].

This guide will focus on three core electrochemical techniques: Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS). Understanding and correctly applying these methods are paramount for determining key parameters such as:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels: These dictate the energy alignment with other layers in a device, governing the efficiency of charge injection and extraction.

-

Electrochemical band gap: This provides insight into the material's electronic properties and complements optical band gap measurements.

-

Redox stability: Assessing the material's ability to withstand repeated oxidation and reduction cycles is crucial for long-term device stability.

-

Charge transport and recombination dynamics: EIS, in particular, can unravel complex processes occurring at the interfaces of different layers within a complete device[6][7].

Section 2: Foundational Electrochemical Techniques

A solid grasp of the principles behind each technique is essential for making informed experimental choices and for accurate data interpretation.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a cornerstone technique for probing the redox behavior of electroactive species[8]. It involves sweeping the potential of a working electrode linearly with time and measuring the resulting current. By cycling the potential, one can observe both the oxidation and reduction processes of the analyte.

The primary utility of CV in the context of fluorene-based HTMs is the determination of their HOMO and LUMO energy levels[9][10]. The onset oxidation potential (Eox) is directly related to the HOMO level, while the onset reduction potential (Ered) corresponds to the LUMO level. These relationships are empirically derived and often referenced against a standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Differential Pulse Voltammetry (DPV)

DPV is a more sensitive technique than CV, particularly for determining precise redox potentials[11][12][13][14]. It superimposes small voltage pulses on a linear potential sweep. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the contribution of non-faradaic (charging) current, resulting in well-defined peaks and a lower detection limit[11][13]. For fluorene-based HTMs, DPV can provide more accurate onset potentials for HOMO and LUMO calculations, especially for materials with subtle or overlapping redox features.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to investigate the bulk and interfacial electrical properties of materials and devices[6][7][15]. It applies a small sinusoidal AC voltage perturbation at different frequencies and measures the resulting current response. By analyzing the impedance as a function of frequency, one can model the system as an equivalent circuit consisting of resistors, capacitors, and other electrical elements. In the context of devices incorporating fluorene-based HTMs, EIS can provide valuable information on:

-

Charge transfer resistance (Rct) at the HTM/perovskite and HTM/electrode interfaces.